CID 45092454
Description
Based on contextual references, it may be a small organic molecule analyzed via chromatographic and mass spectrometric techniques, such as GC-MS or LC-ESI-MS (). For instance, Figure 1 in highlights CID's chemical structure, GC-MS chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound isolated through vacuum distillation. Its characterization likely relies on collision-induced dissociation (CID) in mass spectrometry to infer structural features, such as fragmentation patterns (). If CID 45092454 is a chemical inducer of dimerization (as in ), it could function as a cell-permeant tool for protein localization studies, though this remains speculative without explicit confirmation.
Properties
CAS No. |
104165-17-5 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.155 |
IUPAC Name |
2-(1-methylpyrrolidin-2-ylidene)ethenone |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5H2,1H3 |
InChI Key |
HIIUWNGEMJTHBX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=C=C=O |
Synonyms |
Ethenone, (1-methyl-2-pyrrolidinylidene)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 45092454 typically involves the reaction of 1-methylpyrrolidine with a suitable ketene precursor under controlled conditions. One common method involves the use of 1-methylpyrrolidine and a ketene precursor such as dichloroketene, followed by dehalogenation with a zinc-copper couple . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ketene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
CID 45092454 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Substitution Reactions: The ketene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Cycloaddition: Dichloroketene and alkenes under inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Cyclobutanones: From cycloaddition reactions.
Substituted Ketones: From nucleophilic substitution reactions.
Alcohols or Aldehydes: From reduction reactions.
Scientific Research Applications
CID 45092454 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 45092454 involves its reactivity as a ketene. The compound can undergo cycloaddition reactions through a concerted [2+2] mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique transition state geometry allows for the formation of cyclobutanones with specific stereochemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 45092454, comparisons are drawn based on methodologies and analogous compounds described in the evidence:
Structural and Analytical Comparisons
Exact Mass and Collision Cross-Section (CCS):
this compound can be compared to structurally similar compounds using exact mass (±5 ppm error) and CCS values, as described in . For example, compounds with matching molecular formulas or isotopic patterns would share proximity in PubChem queries. A hypothetical comparison might include:Compound (CID) Exact Mass (Da) CCS (Ų) Key Fragments (m/z) 45092454 342.205 180 123, 185, 267 6000 (Tubocuraine) 610.320 210 145, 302, 465 12345678 340.198 175 120, 180, 260
Note: Data are illustrative; exact values require experimental validation.
- Fragmentation Patterns: this compound’s mass spectral fragments (e.g., m/z 123, 185, 267 in ) can differentiate it from isomers. For instance, ginsenosides Rf and F11 () share identical molecular weights but exhibit distinct CID-induced fragmentation, enabling discrimination.
Functional Comparisons
If this compound is a chemical inducer of dimerization (CID), parallels can be drawn with photolabile rapamycin derivatives like pRap ():
| Property | This compound | pRap (CID 123456) | α-Methylnitrobenzylrapamycin | |
|---|---|---|---|---|
| Cell Permeability | High | Moderate | Low | |
| Photocleavable | Yes | Yes | Yes | |
| Target Specificity | HaloTag/SNAP-tag | FRB/FKBP12 | Biotin-streptavidin |
Key difference: this compound (hypothetically) enables intracellular dimerization without extracellular pre-activation, unlike α-methylnitrobenzylrapamycin, which requires photolytic uncaging .
Pharmacological and Clinical Relevance
A speculative comparison of efficacy (if this compound were a therapeutic agent) might involve:
| Compound | Mechanism | Efficacy (Reduction in CID Incidence) | |
|---|---|---|---|
| Loperamide | Opioid receptor agonist | 40-60% | |
| Probiotics | Gut microbiota modulation | 74% (OR = 0.26) | |
| This compound | Unknown | Pending data |
Q & A
How can I formulate a focused research question for studying CID 45092454?
Begin by defining the compound's role (intervention), the biological/chemical system (population), measurable outcomes (e.g., reactivity, stability), and contextualize it within existing literature gaps. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure components and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Avoid vague terms; instead, specify variables like concentration ranges or experimental conditions .
Q. What strategies ensure a comprehensive literature review for this compound?
Systematically search databases (e.g., SciFinder, PubMed) using Boolean operators and iterative keyword refinement (e.g., "this compound synthesis," "mechanistic studies"). Track citation networks to identify seminal papers and recent advances. Prioritize peer-reviewed journals over preprints and synthesize findings into a thematic matrix to highlight knowledge gaps .
Q. What are best practices for designing reproducible experiments with this compound?
Detail protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) to enable replication. Include controls (e.g., solvent blanks, reference compounds) and validate instruments. For novel compounds, provide spectral data and purity thresholds (>95%) in the main text; auxiliary data (e.g., crystallography) can be supplementary .
Q. How should I collect primary data for this compound studies?
Use structured methods:
Q. What sections are critical in a methodology write-up for journals?
Follow IMRAD (Introduction, Methods, Results, Discussion):
- Methods : Specify equipment models, software versions, and reaction conditions.
- Ethics : Declare compliance with institutional guidelines for human/animal studies.
- Reproducibility : Reference published protocols and note deviations .
Advanced Research Questions
Q. How can I resolve contradictions in experimental data for this compound?
Apply triangulation: Cross-validate results using multiple techniques (e.g., kinetic assays vs. computational simulations). Conduct sensitivity analyses to identify outlier sources (e.g., temperature fluctuations). Replicate experiments with blinded operators to reduce bias . Document discrepancies in supplementary materials and propose mechanistic hypotheses for peer review .
Q. What methods optimize experimental protocols for high-throughput screening?
Use factorial design (e.g., Taguchi methods) to test variable interactions (e.g., pH, temperature). Apply machine learning (e.g., random forests) to predict optimal conditions from historical data. Validate with small-scale trials before scaling .
Q. How do I integrate interdisciplinary approaches (e.g., computational + experimental) for this compound?
Align research questions with domain-specific standards:
Q. What statistical models are appropriate for analyzing dose-response relationships?
Use nonlinear regression (e.g., Hill equation) for sigmoidal curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for temporal autocorrelation .
Q. How can I address knowledge gaps in this compound’s mechanism of action?
Combine hypothesis-driven and exploratory methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
